molecular formula C15H14ClN3O2 B2884474 5-(2-chlorophenyl)-N-(cyanomethyl)-N-propyl-1,3-oxazole-4-carboxamide CAS No. 1788720-59-1

5-(2-chlorophenyl)-N-(cyanomethyl)-N-propyl-1,3-oxazole-4-carboxamide

Cat. No. B2884474
CAS RN: 1788720-59-1
M. Wt: 303.75
InChI Key: DZBPPJRHFYIQSZ-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-(cyanomethyl)-N-propyl-1,3-oxazole-4-carboxamide is a chemical compound that belongs to the oxazole class of compounds. It has gained a lot of attention in recent years due to its potential use in scientific research.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(cyanomethyl)-N-propyl-1,3-oxazole-4-carboxamide is not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer cell growth. It may also have an effect on the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-chlorophenyl)-N-(cyanomethyl)-N-propyl-1,3-oxazole-4-carboxamide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation in the body, as well as inhibit the growth of cancer cells. It may also have a neuroprotective effect, protecting the brain from damage caused by various insults.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-chlorophenyl)-N-(cyanomethyl)-N-propyl-1,3-oxazole-4-carboxamide in lab experiments is its potential as an anti-inflammatory and anti-cancer agent. Additionally, it may have a neuroprotective effect, making it useful in studies investigating the effects of various insults on the brain. However, one limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood.

Future Directions

There are several future directions for research on 5-(2-chlorophenyl)-N-(cyanomethyl)-N-propyl-1,3-oxazole-4-carboxamide. One area of interest is its potential as an anti-inflammatory and anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating various diseases. Additionally, research is needed to investigate its potential as a neuroprotective agent and to determine its safety and toxicity in humans.

Synthesis Methods

The synthesis method for 5-(2-chlorophenyl)-N-(cyanomethyl)-N-propyl-1,3-oxazole-4-carboxamide involves the reaction of 2-chlorobenzonitrile with propylamine, followed by cyclization with ethyl acetoacetate. The resulting product is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

5-(2-chlorophenyl)-N-(cyanomethyl)-N-propyl-1,3-oxazole-4-carboxamide has been used in a variety of scientific research applications. It has been shown to have potential as an anti-inflammatory agent, as well as an inhibitor of the growth of cancer cells. Additionally, it has been used in studies investigating its potential as a neuroprotective agent.

properties

IUPAC Name

5-(2-chlorophenyl)-N-(cyanomethyl)-N-propyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-2-8-19(9-7-17)15(20)13-14(21-10-18-13)11-5-3-4-6-12(11)16/h3-6,10H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBPPJRHFYIQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=C(OC=N1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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